molecular formula C10H10N2O B1524387 3-amino-4-(1H-pyrrol-1-yl)benzenol CAS No. 1228182-66-8

3-amino-4-(1H-pyrrol-1-yl)benzenol

Cat. No.: B1524387
CAS No.: 1228182-66-8
M. Wt: 174.2 g/mol
InChI Key: YNVNQLJBQDOBDK-UHFFFAOYSA-N
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Description

3-Amino-4-(1H-pyrrol-1-yl)benzenol is a chemical compound characterized by its unique structure, which includes an amino group (-NH2) and a pyrrole ring attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(1H-pyrrol-1-yl)benzenol typically involves multi-step organic reactions. One common method starts with the nitration of benzene to produce nitrobenzene, followed by reduction to aniline. Subsequent reactions introduce the pyrrole group through electrophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to facilitate the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(1H-pyrrol-1-yl)benzenol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Using reducing agents like hydrogen gas (H2) in the presence of a catalyst or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Using electrophiles like halogens (Cl2, Br2) or nucleophiles like alkyl halides.

Major Products Formed:

  • Oxidation: Nitrobenzene

  • Reduction: Aniline derivatives

  • Substitution: Halogenated benzene derivatives

Scientific Research Applications

3-Amino-4-(1H-pyrrol-1-yl)benzenol has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 3-amino-4-(1H-pyrrol-1-yl)benzenol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 3-Amino-4-(1H-pyrrol-1-yl)benzenol is structurally similar to other compounds containing pyrrole and benzene rings, such as:

    • 3-Amino-4-(1H-pyrrol-1-yl)benzene

    • 4-Amino-3-(1H-pyrrol-1-yl)benzenol

    • 3-Amino-4-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenol

Uniqueness: What sets this compound apart is its specific arrangement of functional groups, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it valuable in various applications.

Biological Activity

3-Amino-4-(1H-pyrrol-1-yl)benzenol, with the chemical formula C10H10N2O, has garnered attention for its diverse biological activities. This compound is characterized by a pyrrole ring and an amino group, which contribute to its potential therapeutic applications. This article explores the biological activity of this compound, drawing from various research findings and case studies.

  • Chemical Name : this compound
  • CAS Number : 1228182-66-8
  • Molecular Formula : C10H10N2O
  • Molecular Weight : 178.20 g/mol

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In a comparative study, this compound demonstrated a notable ability to scavenge free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it could inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response. This inhibition is critical as it may help in managing conditions such as asthma and arthritis . The results indicated that at a concentration of 100 μM, this compound exhibited moderate anti-lipoxygenase activity, suggesting its potential use in developing anti-inflammatory drugs .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate that the compound can effectively bind to active sites of enzymes involved in critical biochemical pathways. For instance, docking simulations revealed strong interactions with dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis . This suggests that the compound may possess antitumor properties by inhibiting cellular proliferation.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodConcentrationObserved Effect
AntioxidantDPPH Radical Scavenging100 μM44% scavenging activity
Anti-inflammatoryLipoxygenase Inhibition100 μMModerate inhibition (38 μM IC50)
Enzyme BindingMolecular DockingN/AStrong binding to DHFR

Properties

IUPAC Name

3-amino-4-pyrrol-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-9-7-8(13)3-4-10(9)12-5-1-2-6-12/h1-7,13H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVNQLJBQDOBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.